molecular formula C16H16ClN3O3S B2701461 3-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 2034355-79-6

3-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No. B2701461
CAS RN: 2034355-79-6
M. Wt: 365.83
InChI Key: NEPJVWSWXVECHB-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2-methylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique properties have made it a popular choice for research in different fields.

Scientific Research Applications

Carbonic Anhydrase Inhibitors

Sulfonamide groups are pivotal in the synthesis of carbonic anhydrase inhibitors. A study by Sapegin et al. (2018) details how unprotected primary sulfonamide groups facilitated the creation of novel [1,4]oxazepine-based sulfonamides, showing strong inhibition against human carbonic anhydrases, which are therapeutically relevant. This highlights the role of sulfonamide derivatives in developing inhibitors for enzymes with medical implications (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Nucleophile Synthesis

Bencková and Krutošíková (1999) described synthesizing and reacting 5-aminofuro[3,2-c]pyridinium tosylates and substituted furo[3,2-c]pyridine N-oxides, demonstrating the versatility of sulfonamide derivatives in synthesizing complex organic compounds with potential applications in various chemical reactions and possibly in drug discovery processes (Bencková & Krutošíková, 1999).

Anticancer Activity

González-Álvarez et al. (2013) explored mixed-ligand copper(II)-sulfonamide complexes for their DNA binding, cleavage, genotoxicity, and anticancer activity. Their findings revealed that the nature of the sulfonamide derivative significantly impacts the interaction with DNA and the subsequent biological effects, highlighting sulfonamide derivatives' potential in cancer therapy and research (González-Álvarez et al., 2013).

Antimicrobial and Antifungal Activities

S. Y. Hassan (2013) discussed the synthesis, antibacterial, and antifungal activity of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties. This research demonstrates sulfonamide derivatives' broad spectrum of bioactivity, suggesting their potential in developing new antimicrobial and antifungal agents (Hassan, 2013).

Material Functionalization

Hori et al. (2011) presented the synthesis of Poly(N-protected ethylene imine-alt-ethylene sulfide) to functionalize polymeric materials, showcasing sulfonamide derivatives' applications in material science for creating novel polymers with specific characteristics (Hori, Pei, Kumagai, & Sasanuma, 2011).

properties

IUPAC Name

3-chloro-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-12-15(17)3-2-4-16(12)24(21,22)19-6-7-20-10-14(9-18-20)13-5-8-23-11-13/h2-5,8-11,19H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPJVWSWXVECHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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